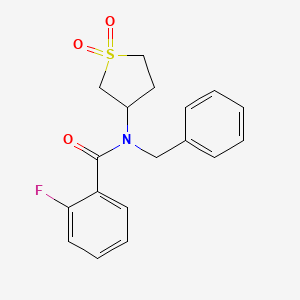![molecular formula C13H15ClF3N3O2 B12135542 Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B12135542.png)
Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-4-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]piperazin-1-carboxylat ist eine komplexe organische Verbindung, die einen Piperazinring aufweist, der mit einem Pyridinderivat substituiert ist. Das Vorhandensein der Trifluormethylgruppe und des Chlorsubstituenten am Pyridinring verleiht dieser Verbindung einzigartige chemische Eigenschaften, was sie in verschiedenen Bereichen der wissenschaftlichen Forschung interessant macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-4-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]piperazin-1-carboxylat umfasst in der Regel die folgenden Schritte:
Bildung des Pyridinderivats: Der Pyridinring wird unter kontrollierten Bedingungen mit Reagenzien wie Chlorgas und Trifluormethyliodid chloriert und trifluormethyliert.
Piperazinringbildung: Der Piperazinring wird durch eine Cyclisierungsreaktion unter Verwendung von Ethylendiamin und einem geeigneten Dihaloalkan synthetisiert.
Kupplungsreaktion: Das Pyridinderivat wird dann unter Verwendung eines Kupplungsmittels wie Phenoxycarbonylchlorid mit dem Piperazinring gekoppelt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann kontinuierliche Strömungsreaktoren umfassen, um eine präzise Kontrolle der Reaktionsbedingungen zu gewährleisten und die Ausbeute und Reinheit zu verbessern. Die Verwendung automatisierter Systeme für die Reagenzzufuhr und Temperaturkontrolle ist bei der großtechnischen Synthese üblich.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine ring is chlorinated and trifluoromethylated using reagents such as chlorine gas and trifluoromethyl iodide under controlled conditions.
Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Coupling Reaction: The pyridine derivative is then coupled with the piperazine ring using a coupling agent like phenoxycarbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common in large-scale synthesis.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-4-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]piperazin-1-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Die Chlorgruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann zur Bildung entsprechender N-Oxide oxidiert oder reduziert werden, um die Chlorgruppe zu entfernen.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Palladium auf Aktivkohle.
Hauptprodukte
Substitution: Bildung substituierter Piperazinderivate.
Oxidation: Bildung von N-Oxiden.
Reduktion: Bildung dechlorierter Derivate.
Wissenschaftliche Forschungsanwendungen
Ethyl-4-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]piperazin-1-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Inhibitor spezifischer Enzyme oder Rezeptoren untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Produktion von Agrochemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-4-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]piperazin-1-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Trifluormethyl- und Chlorgruppen verstärken seine Bindungsaffinität und Spezifität, so dass es biologische Pfade effektiv modulieren kann .
Wirkmechanismus
The mechanism of action of Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively .
Vergleich Mit ähnlichen Verbindungen
Ethyl-4-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]piperazin-1-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
4-(3-Chlor-5-(Trifluormethyl)pyridin-2-yl)-N-(4-Methoxypyridin-2-yl)piperazin-1-carbothioamid: Diese Verbindung weist ebenfalls einen Piperazinring und ein Pyridinderivat auf, hat aber unterschiedliche Substituenten, die ihre chemischen Eigenschaften und biologische Aktivität verändern.
Trifluormethylpyridine: Diese Verbindungen teilen sich die Trifluormethylgruppe und den Pyridinring, unterscheiden sich aber in ihren zusätzlichen Substituenten und ihrer Gesamtstruktur.
Ethyl-4-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]piperazin-1-carboxylat zeichnet sich durch seine einzigartige Kombination von Substituenten aus, die spezifische chemische und biologische Eigenschaften verleihen, die in verschiedenen Forschungs- und industriellen Anwendungen wertvoll sind.
Eigenschaften
Molekularformel |
C13H15ClF3N3O2 |
|---|---|
Molekulargewicht |
337.72 g/mol |
IUPAC-Name |
ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C13H15ClF3N3O2/c1-2-22-12(21)20-5-3-19(4-6-20)11-10(14)7-9(8-18-11)13(15,16)17/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
NGVRRHACCKCKML-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135468.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135470.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12135472.png)
![N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135477.png)
![N-(3,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135492.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)aceta mide](/img/structure/B12135493.png)
![2-(2-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12135497.png)
![1-(2-Chloro-5-methoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B12135498.png)


![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135518.png)
![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135522.png)
